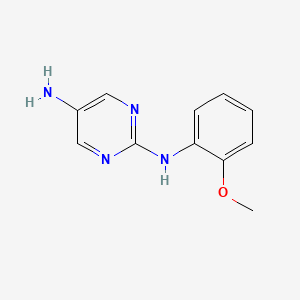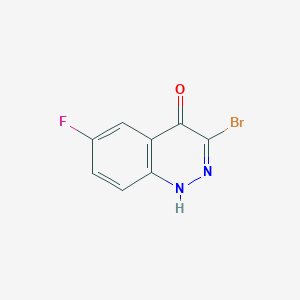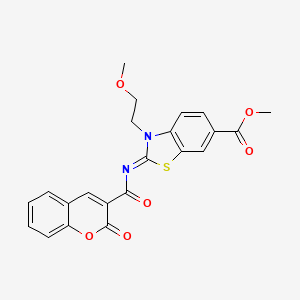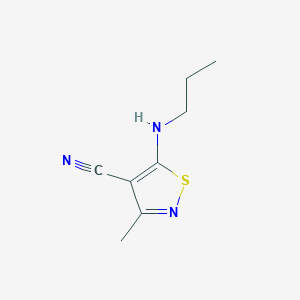
1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2,4-Dimethylphenyl)ethanone” is a chemical compound with the formula C10H12O and a molecular weight of 148.2017 . It is also known by other names such as Acetophenone, 2’,4’-dimethyl-; 2,4-Dimethylacetophenone; 2’,4’-Dimethylacetophenone; 4-Acetyl-m-xylene .
Molecular Structure Analysis
The 3D structure of “1-(2,4-Dimethylphenyl)ethanone” can be viewed using Java or Javascript .Scientific Research Applications
Molecular Complexes and Crystal Structures
Molecular Complexes with Alcohols : Research on molecular complexes of hydroxy host systems with alcohols, involving similar compounds like 1,1-bis(2,4-dimethylphenyl)-2-butyn-1-ol, highlights their potential in studying crystal structures and molecular interactions (Toda, Tanaka, & Mak, 1985).
Synthesis and Properties of Fluorinated Polyimides : A study exploring the synthesis of fluorinated polyimides using a diamine similar to the targeted compound, showcases the potential of these materials in creating substances with excellent solubility, thermal stability, and electrical properties (Zhao, Liu, Li, Fan, & Yang, 2009).
Polymer Synthesis and Properties
Poly(aryl ether ketone/sulfone)s Synthesis : Research involving bisphenols structurally similar to 1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol demonstrates their use in synthesizing polymers with notable thermal stability, low dielectric constants, and good optical transparency (Shang, Zhao, Li, Liu, & Huang, 2012).
Fluorinated Aromatic Polyimides : Another study used a similar fluorinated aromatic diamine to create polyimides, finding that these substances displayed excellent thermal properties, high mechanical strength, and low dielectric constants, making them useful for a variety of applications (Li, Liu, Rui, Fan, & Yang, 2006).
Chemical Sensing and Reactions
Lanthanide Metal-Organic Frameworks for Sensing : The synthesis of lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate compounds demonstrates potential applications in fluorescence sensing, highlighting the versatility of related compounds (Shi, Zhong, Guo, & Li, 2015).
CF3CHO Synthetic Equivalent Studies : A study on the synthesis of trifluoromethyl carbinols and ketones using a CF3CHO synthetic equivalent sheds light on the potential of similar compounds in synthesizing novel organic molecules (Xu & Dolbier, 1998).
Safety Evaluation in Food Contact Materials
- Safety Evaluation of Related Substances : While not directly related to this compound, a scientific opinion on a structurally related substance's safety in food contact materials can provide context for the safety assessments of similar compounds (Andon et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-6-3-4-8(7(2)5-6)9(14)10(11,12)13/h3-5,9,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWQOLMAHKQNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[6-(3-chloro-4-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2712957.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide](/img/structure/B2712960.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2712963.png)

![methyl 4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate](/img/structure/B2712965.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2712966.png)
![tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2712968.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine](/img/structure/B2712970.png)
![N-(3,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2712973.png)
![1-(2-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2712975.png)


